molecular formula C15H26N2O2 B10972057 N,N'-propane-1,3-diyldicyclopentanecarboxamide

N,N'-propane-1,3-diyldicyclopentanecarboxamide

Cat. No.: B10972057
M. Wt: 266.38 g/mol
InChI Key: CULUCZIEPWWYBK-UHFFFAOYSA-N
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Description

N-[3-(Cyclopentylformamido)propyl]cyclopentanecarboxamide is a chemical compound with a complex structure that includes cyclopentane rings and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Cyclopentylformamido)propyl]cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 3-(cyclopentylformamido)propylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[3-(Cyclopentylformamido)propyl]cyclopentanecarboxamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also includes rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Cyclopentylformamido)propyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(Cyclopentylformamido)propyl]cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(Cyclopentylformamido)propyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-Methylphenyl)propyl]cyclopentanecarboxamide
  • N-[3-(3-Methylphenyl)propyl]cyclopentanecarboxamide
  • N-[3-(4-Fluorophenyl)propyl]cyclopentanecarboxamide

Uniqueness

N-[3-(Cyclopentylformamido)propyl]cyclopentanecarboxamide is unique due to its specific structural features, such as the presence of cyclopentane rings and the formamido group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

N-[3-(cyclopentanecarbonylamino)propyl]cyclopentanecarboxamide

InChI

InChI=1S/C15H26N2O2/c18-14(12-6-1-2-7-12)16-10-5-11-17-15(19)13-8-3-4-9-13/h12-13H,1-11H2,(H,16,18)(H,17,19)

InChI Key

CULUCZIEPWWYBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NCCCNC(=O)C2CCCC2

Origin of Product

United States

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